2-Hydroxy-4-(2-thienyl)thiazole
Description
Properties
IUPAC Name |
4-thiophen-2-yl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS2/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-4H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJPDCDDCMZHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of α-Halo Carbonyl Derivatives with Thiourea
The Hantzsch thiazole synthesis remains the most widely adopted method for constructing 2,4-disubstituted thiazoles. For 2-hydroxy-4-(2-thienyl)thiazole, the reaction involves condensation of 2-bromo-1-(2-thienyl)ethanone 1 with thiourea 2 in ethanol under reflux (Scheme 1). The α-bromo ketone 1 is synthesized via bromination of 2-acetylthiophene using molecular bromine in acetic acid, achieving 85–90% yields. Thiourea serves as both the sulfur and nitrogen source, facilitating cyclization to 2-amino-4-(2-thienyl)thiazole 3 .
Scheme 1 :
Hydrolysis of 2-Aminothiazoles to 2-Hydroxythiazoles
The 2-amino intermediate 3 undergoes acid-catalyzed hydrolysis to yield the target 2-hydroxy derivative 4 . Treatment with 6 M HCl at 80°C for 6 hours converts the amino group to a hydroxyl moiety via diazotization and subsequent hydrolysis, achieving 70–75% yields. The reaction’s regioselectivity is ensured by the electron-withdrawing thienyl group at position 4, which stabilizes the intermediate nitrenium ion.
One-Pot Synthesis from Nitriles and Cysteamine
Copper-Catalyzed Cyclization
A solvent-free protocol adapted from CN103694189A employs 2-thienylcarbonitrile 5 and cysteamine hydrochloride 6 in the presence of copper(II) acetate (1.5 equiv) at 100°C for 10 hours (Scheme 2). The reaction proceeds via nucleophilic attack of the thiol group on the nitrile, followed by cyclization to form 2-amino-4-(2-thienyl)thiazole 3 . This method eliminates solvent waste and reduces reaction time to 10 hours, with yields comparable to Hantzsch synthesis (82–85%).
Scheme 2 :
Oxidative Aromatization with DDQ
The intermediate 3 is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at room temperature for 15 hours. DDQ abstracts hydrogen atoms from the thiazoline intermediate, promoting aromatization to 4 . This step achieves near-quantitative conversion (95–98%) and avoids harsh acidic conditions required in traditional hydrolysis.
Cyclization of α-Acylamino Carbonyl Compounds
Kulkarni and Ganesan’s method involves cyclodehydration of α-acylaminoketones 7 derived from 2-thienylglyoxal and ethanethioic S-acid (Scheme 3). The acylated intermediate 7 undergoes base-mediated cyclization in aqueous ammonia, directly yielding 2-hydroxy-4-(2-thienyl)thiazole 4 in 65–70% yields. This route bypasses the need for post-synthetic hydrolysis but requires stringent control over reaction pH to prevent decomposition of the thienyl group.
Scheme 3 :
Functional Group Interconversion Strategies
Sandmeyer Reaction-Based Hydroxylation
2-Chloro-4-(2-thienyl)thiazole 8 , synthesized via chlorination of 3 using CuCl₂ in HCl, undergoes nucleophilic substitution with aqueous NaOH (10%) at 60°C. This method affords 4 in 60–65% yields but is limited by competing hydrolysis of the thienyl ring under basic conditions.
Comparative Analysis of Synthetic Routes
Table 1 : Comparison of preparation methods for 2-hydroxy-4-(2-thienyl)thiazole
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hantzsch Synthesis | 2-Bromo-1-(2-thienyl)ethanone | EtOH, reflux, 6 h HCl | 70–75 | 98 |
| One-Pot (Cu/DDQ) | 2-Thienylcarbonitrile | Solvent-free, 100°C, DDQ | 82–85 | 99 |
| Cyclodehydration | 2-Thienylglyoxal | NH₃, H₂O, 80°C | 65–70 | 95 |
| Sandmeyer Hydroxylation | 2-Chlorothiazole derivative | NaOH, 60°C | 60–65 | 90 |
Characterization and Analytical Data
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(2-thienyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Various substituted thiazole and thiophene derivatives
Scientific Research Applications
2-Hydroxy-4-(2-thienyl)thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(2-thienyl)thiazole involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways and molecular targets such as topoisomerases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Role of Functional Groups
- Hydroxy vs. Hydrazine Substituents: 2-Hydrazino-4-(2-thienyl)thiazole () shares the thienyl-thiazole core but replaces the hydroxy group with a hydrazine moiety. Hydrazine introduces additional hydrogen-bonding capacity and basicity, which may alter binding modes in enzymatic assays or nucleic acid interactions .
- Nitro and Chloro Substituents (): Compounds like 2-((2-chloro-4-nitrophenoxy)methyl)thiazole feature electron-withdrawing groups, enhancing electrophilicity and reactivity. These substituents contrast with the hydroxy group’s electron-donating effects, demonstrating how electronic environments modulate activity .
Table 1: Comparative Analysis of Thiazole Derivatives
Q & A
Basic: What are the common synthetic routes for 2-Hydroxy-4-(2-thienyl)thiazole, and how are its intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions using thiophene derivatives and thiazole precursors. Key intermediates, such as thiazole-thiophene hybrids, are synthesized via nucleophilic substitution or cyclization reactions under controlled conditions (e.g., reflux in DMSO or ethanol with catalysts like piperidine). Characterization employs:
- NMR spectroscopy to confirm backbone structure and substituent positions.
- HPLC for purity assessment (>95% purity threshold recommended for pharmacological studies).
- Elemental analysis to validate stoichiometry (e.g., C, H, N, S content) .
Basic: How do computational methods like DFT enhance understanding of 2-Hydroxy-4-(2-thienyl)thiazole’s electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) predict:
- Electron density distribution to identify reactive sites (e.g., hydroxyl or thiophene groups).
- Thermochemical parameters (atomization energies, ionization potentials) with <3 kcal/mol deviation from experimental data.
- Solvent effects via implicit models (e.g., PCM) to simulate aqueous or organic environments .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent interactions. Strategies include:
- Variable-temperature NMR to detect tautomeric shifts (e.g., hydroxyl-thione ↔ thiol-keto equilibria).
- Cross-validation with X-ray crystallography for unambiguous bond-length and angle determination.
- Computational IR frequency matching (DFT-calculated vs. experimental peaks) to assign vibrational modes .
Advanced: What experimental designs optimize yield in multi-step syntheses of thiazole-thiophene hybrids?
Methodological Answer:
Key factors for yield improvement:
- Catalyst screening : Use morpholine or K2CO3 to accelerate cyclization steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiol-alkylation reactions.
- Temperature control : Reflux at 80–100°C minimizes side-product formation in heterocycle closure .
Advanced: How does the thiophene substituent influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer:
The 2-thienyl group enhances π-stacking with biological targets (e.g., enzymes or DNA). SAR approaches include:
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO2) to thiophene to modulate redox potential.
- Docking simulations : Compare binding affinities of analogs (e.g., phenyl vs. thienyl substituents) using AutoDock or Schrödinger.
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC50 values .
Basic: What analytical techniques are critical for assessing purity and stability of 2-Hydroxy-4-(2-thienyl)thiazole?
Methodological Answer:
- HPLC-MS : Detects degradation products (e.g., oxidation at the thiazole sulfur).
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C for robust formulations).
- UV-Vis spectroscopy : Monitors photo-degradation under accelerated light exposure .
Advanced: How can researchers address low solubility in pharmacological assays without structural modification?
Methodological Answer:
- Co-solvent systems : Use DMSO-PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering).
- Surfactant addition : Polysorbate-80 (0.1% w/v) improves aqueous dispersion .
Advanced: What mechanistic insights guide the design of thiazole derivatives for enzyme inhibition?
Methodological Answer:
- Active-site mapping : Identify key residues (e.g., cysteine or histidine) for covalent bonding via thiol-thiazole interactions.
- Kinetic studies : Measure Ki values under varied pH to probe ionization-dependent inhibition.
- Mutagenesis : Validate target engagement by comparing wild-type vs. mutant enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
